REACTION_CXSMILES
|
[Mg].O(CC)CC.Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([CH:24]=[O:25])[CH:22]=2)[CH:17]=[CH:16][CH:15]=1>O1CCCC1>[C:8]1([CH:24]([C:21]2[CH:22]=[C:23]3[C:18]([CH:17]=[CH:16][CH:15]=[N:14]3)=[CH:19][CH:20]=2)[OH:25])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C(C=C12)C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between 0° C. and 5° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with 1,1'-oxybisethane (3×70 parts)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 98:2)
|
Type
|
CUSTOM
|
Details
|
The eluent of the desired fraction was evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)C1=CC=C2C=CC=NC2=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |